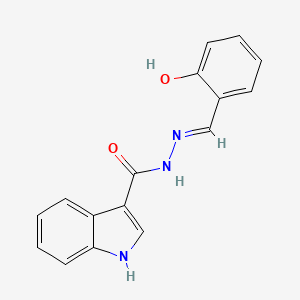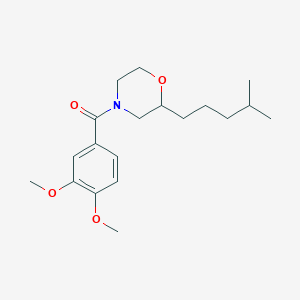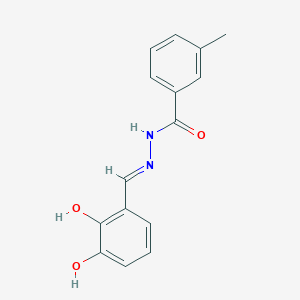
N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, which can lead to a range of biochemical and physiological effects.
作用機序
N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By blocking this enzyme, N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide increases the levels of GABA in the brain, which can lead to a range of biochemical and physiological effects. GABA is a neurotransmitter that plays a crucial role in regulating brain activity, and is involved in processes such as anxiety, sleep, and seizure activity.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain resulting from N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide administration can lead to a range of biochemical and physiological effects. These include reduced seizure activity, decreased anxiety-like behaviors, and decreased drug-seeking behaviors. Additionally, N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide has been shown to increase slow-wave sleep in rodents, suggesting that it may have potential as a sleep aid.
実験室実験の利点と制限
One advantage of N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide as a research tool is its high selectivity for GABA aminotransferase, which allows for specific modulation of GABA levels in the brain. Additionally, N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide has been shown to be well-tolerated in animal models, with few adverse effects observed. However, one limitation of N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide is its relatively short half-life, which may limit its usefulness in certain experimental paradigms.
将来の方向性
There are a number of potential future directions for research on N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide and its applications in neurological and psychiatric disorders. One area of interest is the potential use of N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide as a treatment for drug addiction, given its ability to block the rewarding effects of drugs of abuse. Additionally, further studies are needed to explore the potential therapeutic applications of N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide in anxiety disorders, sleep disorders, and other neurological and psychiatric conditions. Finally, there is a need for continued research into the pharmacokinetics and safety of N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide, in order to fully understand its potential as a therapeutic agent.
合成法
N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide can be synthesized using a variety of methods, including the reaction of 3-phenyl-2-propynoic acid with cycloheptylamine and piperidine. The resulting product is then purified using column chromatography and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. In preclinical studies, N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Additionally, N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide has been shown to reduce anxiety-like behaviors in rodents and to block the rewarding effects of cocaine and other drugs of abuse.
特性
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-3-phenylprop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c24-21(15-14-18-9-4-3-5-10-18)22-19-11-8-16-23(17-19)20-12-6-1-2-7-13-20/h3-5,9-10,19-20H,1-2,6-8,11-13,16-17H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHJDQOEQNKTAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCCC(C2)NC(=O)C#CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptyl-3-piperidinyl)-3-phenyl-2-propynamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6140992.png)
![3-[(4-isonicotinoylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B6141004.png)
![1-(3-methoxyphenyl)-2-{[2-(methylthio)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6141012.png)

![2-(4-tert-butylphenyl)-N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B6141020.png)

![{4-[3-(4-ethyl-1-piperazinyl)propoxy]phenyl}methanol hydrochloride](/img/structure/B6141050.png)
![2-(4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B6141055.png)
![N-(3-chloro-4-methylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B6141065.png)
![2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6141072.png)
![5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6141082.png)

![1-(4-fluorobenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B6141098.png)
